molecular formula C7H7NO2S B594191 Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) CAS No. 128979-17-9

Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI)

Cat. No.: B594191
CAS No.: 128979-17-9
M. Wt: 169.20 g/mol
InChI Key: XIVXOULYPCGCAM-UHFFFAOYSA-N
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Description

Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) is a chemical compound with the molecular formula C7H7NO2S. It is characterized by the presence of an isothiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both nitrogen and sulfur atoms to form the isothiazole ring. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions can vary widely depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from the reactions of Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) depend on the specific reaction and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Scientific Research Applications

Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Similarly, its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) include other isothiazole derivatives, such as:

Uniqueness

Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) is unique due to the presence of both nitrogen and sulfur atoms in its isothiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds .

Properties

CAS No.

128979-17-9

Molecular Formula

C7H7NO2S

Molecular Weight

169.20 g/mol

IUPAC Name

1-(3-acetyl-1,2-thiazol-4-yl)ethanone

InChI

InChI=1S/C7H7NO2S/c1-4(9)6-3-11-8-7(6)5(2)10/h3H,1-2H3

InChI Key

XIVXOULYPCGCAM-UHFFFAOYSA-N

SMILES

CC(=O)C1=CSN=C1C(=O)C

Canonical SMILES

CC(=O)C1=CSN=C1C(=O)C

Synonyms

Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI)

Origin of Product

United States

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